4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide
Description
Properties
Molecular Formula |
C14H10BrFN4O |
|---|---|
Molecular Weight |
349.16 g/mol |
IUPAC Name |
4-bromo-2-fluoro-N-(2-methylimidazo[1,2-a]pyrazin-6-yl)benzamide |
InChI |
InChI=1S/C14H10BrFN4O/c1-8-6-20-7-12(17-5-13(20)18-8)19-14(21)10-3-2-9(15)4-11(10)16/h2-7H,1H3,(H,19,21) |
InChI Key |
LJPYTYWSMFDMGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(N=CC2=N1)NC(=O)C3=C(C=C(C=C3)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Methylimidazo[1,2-A]pyrazine Intermediate
- The 2-methylimidazo[1,2-A]pyrazine core can be synthesized through condensation reactions involving α-bromoketones and 2-aminopyrazine derivatives.
- Typical conditions include refluxing in ethyl acetate with oxidants such as tert-butyl hydroperoxide (TBHP) to promote cyclization and bromination steps.
- Purification is achieved by silica gel chromatography using petroleum ether/ethyl acetate mixtures.
Preparation of 4-Bromo-2-fluorobenzoyl Chloride
- The benzoyl chloride intermediate is prepared by halogenation of the corresponding benzamide or methyl-substituted benzamide derivatives.
- Bromine and fluorine substituents are introduced via electrophilic aromatic substitution using reagents like N-bromosuccinimide (NBS) for bromination in the presence of catalysts such as DMF.
- Fluorination is typically installed through selective fluorination reagents or starting from fluorinated precursors.
Coupling Reaction to Form the Benzamide
- The key step involves the condensation of the 2-methylimidazo[1,2-A]pyrazine amine with 4-bromo-2-fluorobenzoyl chloride.
- Reaction conditions often use organic solvents such as dichloromethane or chloroform.
- Catalysts or bases like triethylamine or pyridine are employed to neutralize the generated HCl and drive the reaction forward.
- The reaction is maintained under an inert atmosphere (e.g., nitrogen) to avoid side reactions.
Industrial and Scale-Up Considerations
- For industrial production, continuous flow reactors are used to optimize reaction parameters such as temperature, pressure, and residence time, improving yield and purity.
- Automated systems allow precise control, reducing reaction times and waste.
- Purification methods include recrystallization and chromatographic techniques tailored to remove impurities and isolate the target compound with high purity.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvents | Notes |
|---|---|---|---|
| Synthesis of heterocycle | α-Bromoketone + 2-aminopyrazine + TBHP | Ethyl acetate | Reflux at ~90°C, oxidative cyclization |
| Halogenation (bromination) | N-Bromosuccinimide (NBS), DMF catalyst | DMF or suitable solvent | Electrophilic aromatic substitution |
| Coupling to form benzamide | 4-Bromo-2-fluorobenzoyl chloride + amine | Dichloromethane, pyridine or triethylamine | Inert atmosphere, room temp to mild heating |
| Purification | Recrystallization, silica gel chromatography | Petroleum ether/ethyl acetate | To isolate pure product |
Mechanistic Insights and Chemical Reactions
- The bromine and fluorine substituents increase the electrophilicity of the benzoyl chloride, facilitating nucleophilic attack by the heterocyclic amine.
- The amide bond formation proceeds via nucleophilic acyl substitution.
- Bromination using NBS proceeds via electrophilic aromatic substitution, often involving radical intermediates generated in situ.
- Oxidative cyclization steps in heterocycle synthesis may proceed via radical pathways, as indicated by control experiments with radical scavengers.
Research Findings and Optimization
- Studies have shown that the methyl group on the imidazo[1,2-A]pyrazine ring modulates steric and electronic properties, affecting binding interactions in kinase inhibitor design.
- Optimization of reaction conditions, such as solvent choice and temperature control, improves yield and minimizes side products.
- Use of continuous flow reactors in industrial settings enhances reproducibility and scalability.
- The presence of halogen substituents enhances metabolic stability, a desirable feature in drug development.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Heterocycle formation | α-Bromoketone, 2-aminopyrazine, TBHP | Formation of 2-methylimidazo[1,2-A]pyrazine core |
| Benzoyl chloride synthesis | Halogenation with NBS, fluorination | 4-Bromo-2-fluorobenzoyl chloride intermediate |
| Amide coupling | 2-methylimidazo[1,2-A]pyrazine + benzoyl chloride, base | Formation of target benzamide compound |
| Purification | Chromatography, recrystallization | Isolation of pure product |
This comprehensive synthesis approach for 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is supported by multiple research studies and patents, reflecting a robust and scalable methodology suitable for medicinal chemistry applications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The imidazo[1,2-A]pyrazine moiety can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of catalysts.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for the treatment of various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-A]pyrazine moiety can bind to enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Core Heterocycle Influence: The imidazo[1,2-a]pyrazine core in the target compound confers distinct electronic properties compared to pyridine (Compound 35) or imidazo[1,2-a]pyridine derivatives .
- Substituent Positioning : The 2-fluoro substituent on the benzamide in the target compound contrasts with the 3-fluoro in Compound 35, which may alter π-stacking interactions in target binding .
Comparative Reaction Yields :
- Compound 35: 81% yield (amide coupling) .
- N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide: Moderate yields (50–60%) due to steric hindrance from the imidazo[1,2-a]pyridine core .
Crystallographic and Conformational Analysis
- The imidazo[1,2-a]pyrazine core in the target compound likely adopts a planar conformation, similar to the crystal structure of 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide (dihedral angle = 54.6° between aryl and pyrazine rings) .
- In contrast, imidazo[1,2-a]pyridine derivatives exhibit greater torsional flexibility, reducing binding affinity .
Biological Activity
4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the compound's biological properties, including its pharmacological implications, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is . Its structure includes a benzamide core substituted with bromine and fluorine atoms, along with a methylimidazo[1,2-A]pyrazine moiety. The compound's CAS number is 1170190-27-8.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives in inhibiting tumor growth. For instance, compounds targeting specific kinases have shown promise in treating various cancers by disrupting signaling pathways critical for tumor proliferation.
- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial effects against a range of pathogens. The presence of halogen substituents like bromine and fluorine often enhances the bioactivity of these compounds.
Structure-Activity Relationship (SAR)
The biological activity of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide can be influenced by various structural modifications. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Bromine (Br) | Enhances potency against cancer cells |
| Fluorine (F) | Increases lipophilicity and membrane permeability |
| Methyl group | Affects binding affinity to target proteins |
Case Studies
- Antitumor Activity : A study investigated the effects of similar benzamide derivatives on cancer cell lines. The results indicated that modifications at the 4-position significantly impacted the inhibitory concentration (IC50) values against breast cancer cells, suggesting that 4-bromo substitution could enhance efficacy.
- Kinase Inhibition : Research focused on imidazo[1,2-a]pyrazines revealed that certain derivatives effectively inhibited RET kinase activity. This suggests that 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide may also exhibit similar properties, warranting further investigation into its mechanism of action.
- Antimicrobial Studies : Preliminary tests showed that related compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents.
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of 4-Bromo-2-fluoro-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide is crucial for predicting its behavior in biological systems. Key parameters include:
| Parameter | Value |
|---|---|
| Solubility | Moderate; influenced by halogen substituents |
| Metabolic Stability | Varies; requires further investigation |
| Protein Binding | High; affects bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
